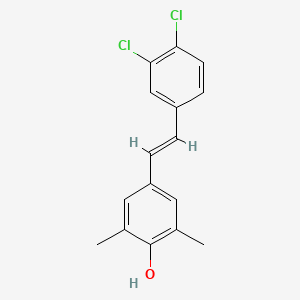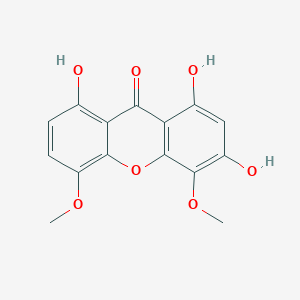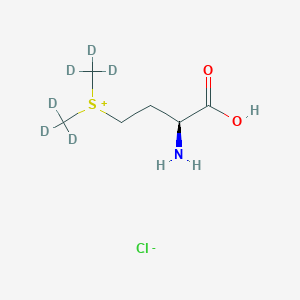
L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride
Overview
Description
L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a sulfonium group with trideuteriomethyl substituents, making it valuable for studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropanoic acid and trideuteriomethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the trideuteriomethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides.
Scientific Research Applications
L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride has several scientific research applications:
Chemistry: Used as a reagent in isotopic labeling studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to investigate the incorporation and distribution of deuterium-labeled compounds in biological systems.
Industry: Utilized in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride involves its interaction with molecular targets through its sulfonium group. The trideuteriomethyl substituents provide stability and enable the tracing of the compound in various reactions and biological processes. The compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of the trideuteriomethyl groups to nucleophiles.
Comparison with Similar Compounds
L-Methionine-d3(s-methyl-d3)-methyl-d3 sulfonium chloride can be compared with other similar compounds, such as:
[(3S)-3-Amino-3-carboxypropyl]-bis(methyl)sulfanium;chloride: This compound lacks the deuterium labeling, making it less suitable for isotopic tracing studies.
[(3S)-3-Amino-3-carboxypropyl]-bis(trifluoromethyl)sulfanium;chloride: The trifluoromethyl groups provide different chemical properties, such as increased electronegativity and steric hindrance.
[(3S)-3-Amino-3-carboxypropyl]-bis(ethyl)sulfanium;chloride: The ethyl groups offer different reactivity and steric effects compared to the trideuteriomethyl groups.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways.
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGVPKMVGSXPCQ-YIUVPUIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857982 | |
| Record name | [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-54-5 | |
| Record name | [(3S)-3-Amino-3-carboxypropyl]{bis[(~2~H_3_)methyl]}sulfanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





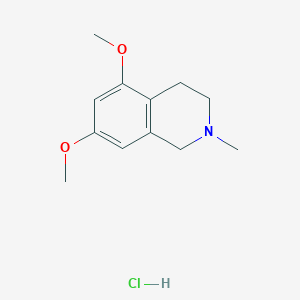


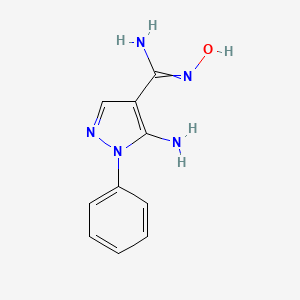
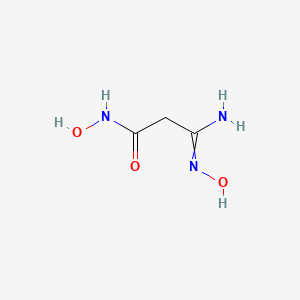
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)


